- Microwave-mediated synthesis of an arylboronate library, ACS Combinatorial Science, 2011, 13(1), 24-31
Cas no 938043-30-2 (1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine)
938043-30-2 structure
Product Name:1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
CAS-Nr.:938043-30-2
MF:C18H29BN2O2
MW:316.246064901352
MDL:MFCD09266182
CID:93232
PubChem ID:46739039
Update Time:2024-10-25
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine
- 4-(4-Methyl-1-piperazinylmethyl)benzeneboronic acid pinacol ester
- 1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
- 4-((4-Methylpiperazin-1-yl)methyl)-phenylboronic acid pinacol ester
- 4-(4-methyl-piperazin-1-ylmethyl)-phenylboronic acid pinacol ester
- 4-(4-Methylpiperazino)methylphenylboronic acid, pinacol ester
- 1-methyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine
- 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine
- 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid pinacol ester
- 1-Methyl-4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ph
- 1-Methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine (ACI)
- 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine
- EN300-155806
- SY026813
- CYEYLYGHCOHIDC-UHFFFAOYSA-N
- BCP20592
- 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzyl)piperazine
- PB26457
- (4-((4-METHYLPIPERAZIN-1-YL)METHYL)PHENYL)BORONIC ACID PINACOL ESTER
- SCHEMBL429722
- MFCD09266182
- AKOS016002084
- 4-[(4-Methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester
- 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine
- AS-2276
- 938043-30-2
- CS-M3149
- 1-Methyl-4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine
- 1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine
- 1-methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxborolan-2-yl)-benzyl]-piperazine
- DTXSID30674677
- 4-(4-methylpiperazino)methylphenylboronic acid pinacol ester
- 1-Methyl-4-[4-(4 pound not4 pound not5 pound not5-tetramethyl-1 pound not3 pound not2-dioxaborolan-2-yl)benzyl]piperazine
- 1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine, AldrichCPR
- DB-354545
-
- MDL: MFCD09266182
- Inchi: 1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)16-8-6-15(7-9-16)14-21-12-10-20(5)11-13-21/h6-9H,10-14H2,1-5H3
- InChI-Schlüssel: CYEYLYGHCOHIDC-UHFFFAOYSA-N
- Lächelt: O1C(C)(C)C(C)(C)OB1C1C=CC(CN2CCN(C)CC2)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 316.23200
- Monoisotopenmasse: 316.2322083 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 3
- Komplexität: 384
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: nichts
- Molekulargewicht: 316.2
- Topologische Polaroberfläche: 24.9
Experimentelle Eigenschaften
- Farbe/Form: No data avaiable
- Dichte: 1.1±0.1 g/cm3
- Schmelzpunkt: 61-65°C
- Siedepunkt: 412.7±35.0 °C at 760 mmHg
- Flammpunkt: 203.4±25.9 °C
- PSA: 24.94000
- LogP: 1.60900
- Dampfdruck: 0.0±1.0 mmHg at 25°C
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H315; H319; H335
- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Sicherheitshinweise: H302 (20%) H312 (20%) H315 (80%)
- Lagerzustand:Store at room temperature
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Zolldaten
- HS-CODE:2934999090
- Zolldaten:
China Zollkodex:
2934999090Übersicht:
2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RO788-250mg |
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine |
938043-30-2 | 95% | 250mg |
132CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RO788-5g |
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine |
938043-30-2 | 95% | 5g |
875.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RO788-1g |
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine |
938043-30-2 | 95% | 1g |
212.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M845105-1g |
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine |
938043-30-2 | 97% | 1g |
515.70 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06472-25g |
1-methyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine |
938043-30-2 | 95% | 25g |
$450 | 2023-09-07 | |
| Matrix Scientific | 102105-1g |
4-((4-Methylpiperazin-1-yl)methyl)-phenylboronic acid pinacol ester, >95% |
938043-30-2 | >95% | 1g |
$58.00 | 2023-09-10 | |
| Matrix Scientific | 102105-5g |
4-((4-Methylpiperazin-1-yl)methyl)-phenylboronic acid pinacol ester, >95% |
938043-30-2 | >95% | 5g |
$234.00 | 2023-09-10 | |
| Matrix Scientific | 102105-25g |
4-((4-Methylpiperazin-1-yl)methyl)-phenylboronic acid pinacol ester, >95% |
938043-30-2 | >95% | 25g |
$825.00 | 2023-09-10 | |
| Fluorochem | 222479-1g |
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine |
938043-30-2 | 95% | 1g |
£32.00 | 2022-03-01 | |
| Fluorochem | 222479-5g |
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine |
938043-30-2 | 95% | 5g |
£106.00 | 2022-03-01 |
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: 4-Methylmorpholine Solvents: Tetrahydrofuran ; 35 min, 150 °C
1.2 Reagents: Tris(hydroxymethyl)aminomethane , Methyl isocyanate Solvents: Tetrahydrofuran ; 5 min, 150 °C
1.2 Reagents: Tris(hydroxymethyl)aminomethane , Methyl isocyanate Solvents: Tetrahydrofuran ; 5 min, 150 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: Sodium carbonate , Bis(dichloro(η6-p-cymene)ruthenium) , Bis[2-(diphenylphosphino)phenyl] ether Solvents: Xylene ; rt → 155 °C; 24 h, 155 °C
Referenz
- Synthesis of Amines with Pendant Boronic Esters by Borrowing Hydrogen Catalysis, Organic Letters, 2013, 15(18), 4850-4853
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3 h, 110 °C
Referenz
- Preparation of novel 3-(substituted amino)-6-alkyl-pyrazine-2-carboxamide derivatives and uses thereof, Korea, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3 h, 110 °C
Referenz
- Preparation of peptidyl nitrile compounds as dipeptidyl peptidase I (DPPI) inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; overnight, reflux
Referenz
- Preparation of peptidyl nitrile compounds as dipeptidylpeptidase I inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 12 h, 80 °C
Referenz
- Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 2 h, 80 °C
Referenz
- Synthesis of fused heterocyclic PI3kα inhibitors treating cancers, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 4 h, 70 °C
Referenz
- Preparation of spiro-oxazolidinone compounds and their use as metabotropic glutamate receptor potentiators, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt; 12 h, 110 °C
Referenz
- Preparation of peptidyl nitriles as dipeptidylpeptidase I inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 3 h, rt
1.2 rt
1.2 rt
Referenz
- Bis(het)aryl-1,2,3-triazole quinuclidines as α7 nicotinic acetylcholine receptor ligands: Synthesis, structure affinity relationships, agonism activity, [18F]-radiolabeling and PET study in rats, European Journal of Medicinal Chemistry, 2019, 179, 449-469
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 4 h, rt
Referenz
- Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2, European Journal of Medicinal Chemistry, 2022, 227,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Acetone ; 1 h, rt
Referenz
- Preparation of pyridine-3-sulfonamide compounds as PI3-kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, 80 °C
Referenz
- Process for preparation of 1,5,7-tri-substituted isoquinoline derivatives and use in medicines, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 2 - 12 h, reflux
Referenz
- Discovery of a novel class of triazolones as Checkpoint Kinase inhibitors-Hit to lead exploration, Bioorganic & Medicinal Chemistry Letters, 2010, 20(17), 5133-5138
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 45 min, rt → 80 °C
Referenz
- Heterocyclic compounds useful as MK2 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 20 h, rt
Referenz
- Preparation of bicyclic heterocyclic compounds as FGFR inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Solvents: Diethyl ether ; 14 h, rt
Referenz
- Preparation of tetrazolyl (or triazolyl) substituted pyridinamines or pyrimidinamines as c-Met protein kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 3 h, 70 - 75 °C; 75 °C → rt
Referenz
- Oxazolidinone compounds and their use as metabotropic glutamate receptor potentiators in the treatment of neurological and psychiatric disorders and preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
Referenz
- 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer, Journal of Medicinal Chemistry, 2008, 51(2), 196-218
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Raw materials
- 1-Methylpiperazine
- 2-[4-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-(4-bromophenyl)methyl-4-methylpiperazine
- Bis(pinacolato)diborane
- [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Preparation Products
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Verwandte Literatur
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
938043-30-2 (1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine) Verwandte Produkte
- 1221824-21-0(Dibenzyl-4-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzyl-amine)
- 1012785-44-2(4-(N,N-Diethylaminomethyl)phenylboronic acid, pinacol ester)
- 1260900-80-8(3-(N,N-Diethylaminomethyl)phenylboronic acid, pinacol ester)
- 1206641-45-3(2-{Methyl-4-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzyl-amino}ethanol)
- 440652-32-4(1-methyl-4-{2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethyl}piperazine)
- 909391-56-6(N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine)
- 883738-27-0(1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine)
- 1245505-23-0(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine)
- 1073371-85-3(4-((N,N-Dimethylamino)methyl)phenylboronic acid pinacol ester hydrochloride)
- 878197-87-6(N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine)
Empfohlene Lieferanten
Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Essenoi Fine Chemical Co., Limited
Gold Mitglied
CN Lieferant
Reagenz
Shandong Jing Kun Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge